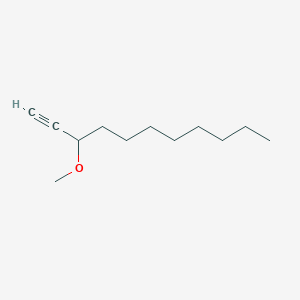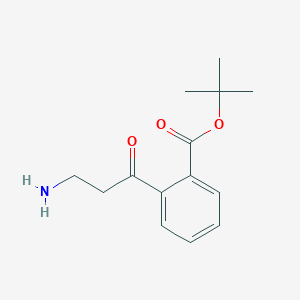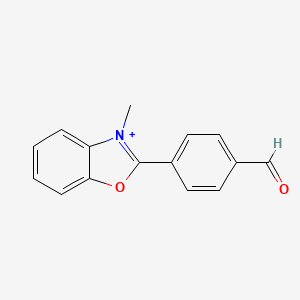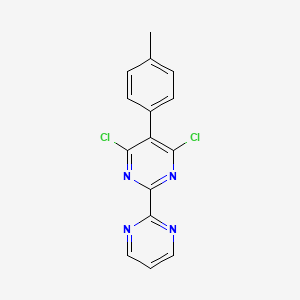
4,6-Dichloro-5-(4-methylphenyl)-2,2'-bipyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-5-(4-methylphenyl)-2,2’-bipyrimidine: is a heterocyclic compound that belongs to the class of pyrimidines. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a 4-methylphenyl group at position 5 on the pyrimidine ring. The bipyrimidine structure indicates the presence of two pyrimidine rings connected by a single bond.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-(4-methylphenyl)-2,2’-bipyrimidine typically involves the reaction of 4,6-dichloro-5-methylpyrimidine with 4-methylphenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like toluene or ethanol at elevated temperatures (around 80-100°C) for several hours to achieve high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 4,6-Dichloro-5-(4-methylphenyl)-2,2’-bipyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form dihydropyrimidines.
Coupling Reactions: The bipyrimidine structure allows for further functionalization through coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide, thiols, or alkoxides in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted pyrimidines with various functional groups.
- N-oxides or dihydropyrimidines depending on the reaction conditions .
科学的研究の応用
Chemistry: 4,6-Dichloro-5-(4-methylphenyl)-2,2’-bipyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anticancer, antimicrobial, and antiviral agent. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable scaffold for drug discovery .
Industry: The compound is used in the development of advanced materials, including polymers and dyes. Its unique chemical properties make it suitable for applications in electronics and photonics .
作用機序
The mechanism of action of 4,6-Dichloro-5-(4-methylphenyl)-2,2’-bipyrimidine involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of enzymes by binding to their active sites or allosteric sites. It can also interact with receptors on the cell surface, modulating signal transduction pathways. The exact mechanism depends on the specific biological target and the context of its application .
類似化合物との比較
4,6-Dichloro-5-methylpyrimidine: A precursor in the synthesis of 4,6-Dichloro-5-(4-methylphenyl)-2,2’-bipyrimidine.
4,6-Dichloro-5-phenylpyrimidine: Similar structure but lacks the methyl group on the phenyl ring.
4,6-Dichloro-5-(4-methoxyphenyl)pyrimidine: Similar structure with a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness: 4,6-Dichloro-5-(4-methylphenyl)-2,2’-bipyrimidine is unique due to its bipyrimidine structure, which provides additional sites for functionalization and potential biological activity. The presence of the 4-methylphenyl group enhances its lipophilicity and may improve its interaction with hydrophobic pockets in biological targets .
特性
CAS番号 |
394204-91-2 |
|---|---|
分子式 |
C15H10Cl2N4 |
分子量 |
317.2 g/mol |
IUPAC名 |
4,6-dichloro-5-(4-methylphenyl)-2-pyrimidin-2-ylpyrimidine |
InChI |
InChI=1S/C15H10Cl2N4/c1-9-3-5-10(6-4-9)11-12(16)20-15(21-13(11)17)14-18-7-2-8-19-14/h2-8H,1H3 |
InChIキー |
NXAZDHPTLBQEAY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N=C2Cl)C3=NC=CC=N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14238386.png)
![4-[2-(10-Methylanthracen-9-YL)ethenyl]pyridine](/img/structure/B14238388.png)

![1H-1,2,4-Triazole, 1-[phenyl(5-phenyl-4-isoxazolyl)methyl]-](/img/structure/B14238406.png)
![2-[Phenyl(1H-pyrrol-3-yl)methyl]-1H-pyrrole](/img/structure/B14238415.png)
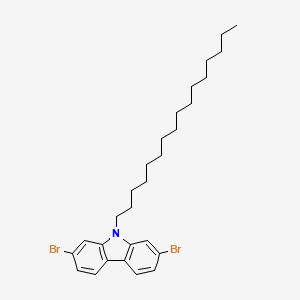
![[5-(1-Phenylindazol-3-YL)furan-2-YL]methanol](/img/structure/B14238422.png)
![1H-Imidazo[4,5-D][1,2,5]thiadiazolo[3,4-B]pyridine](/img/structure/B14238425.png)
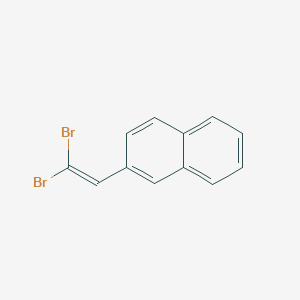
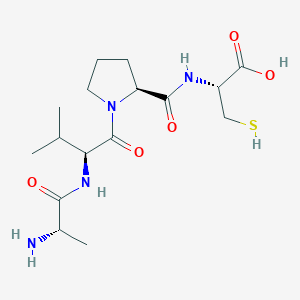
![N-[4-(3,5-Dimethylphenyl)-5-(2,6-dimethyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14238455.png)
